

2-Undecyloxirane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B156488

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Introduction

2-Undecyloxirane, also known by several alternative names including 1,2-Epoxytridecane and (R)-(+)-Undecyloxirane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers that contain a three-atom ring consisting of one oxygen atom and two carbon atoms. This strained ring structure makes them highly reactive and thus valuable intermediates in a variety of chemical syntheses. In the context of drug discovery and development, the epoxide functional group is of interest due to its potential to alkylate nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity can be harnessed for therapeutic purposes, but also necessitates careful toxicological evaluation. This technical guide provides an overview of the available information on **2-Undecyloxirane** and related long-chain epoxides, with a focus on synthesis, analytical methods, and potential biological activities.

Synonyms and Alternative Names

Name	CAS Number
2-Undecyloxirane	12609-83-5
1,2-Epoxytridecane	2855-19-8
(R)-(+)-Undecyloxirane	59829-81-1
Oxirane, 2-undecyl-	Not Available
Oxirane, undecyl-	Not Available
Undecyloxirane	Not Available

Physicochemical Properties of 1,2-Epoxytridecane

Quantitative data for **2-Undecyloxirane** is limited in the public domain. The following table summarizes the available physicochemical properties for the closely related synonym, 1,2-Epoxytridecane.

Property	Value
Molecular Formula	C ₁₃ H ₂₆ O
Molecular Weight	198.34 g/mol
Boiling Point	138 °C at 15 mmHg
Density	0.841 g/mL at 25 °C
Refractive Index	n _{20/D} 1.438

Experimental Protocols

Detailed experimental protocols for **2-Undecyloxirane** are not readily available in published literature. However, based on established methods for the synthesis and analysis of similar long-chain terminal epoxides, the following protocols can be adapted.

Enantioselective Synthesis via Jacobsen-Katsuki Epoxidation

This protocol describes a general method for the enantioselective epoxidation of a terminal alkene, which can be applied to the synthesis of (R)- or (S)-**2-Undecyloxirane** from 1-tridecene.

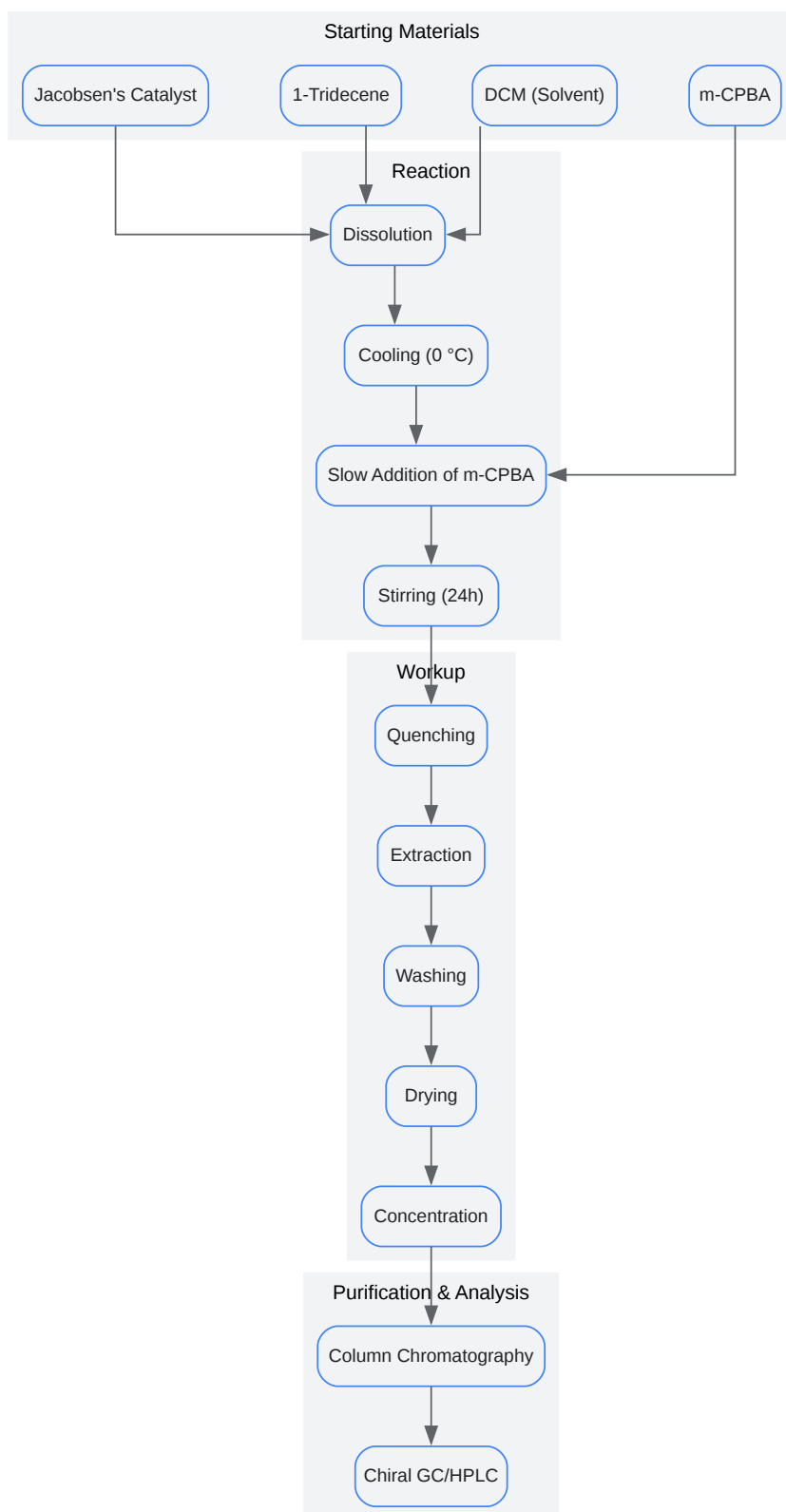
Materials:

- 1-Tridecene
- (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Dissolve 1-tridecene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add Jacobsen's catalyst (0.05 equivalents) to the solution and stir until it dissolves.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of m-CPBA (1.5 equivalents) in DCM to the reaction mixture over a period of 1 hour.
- Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

- Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired **2-Undecyloxirane**.
- Determine the enantiomeric excess (ee) of the product using chiral gas chromatography or high-performance liquid chromatography (HPLC).



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Workflow for Enantioselective Epoxidation

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of long-chain epoxides.

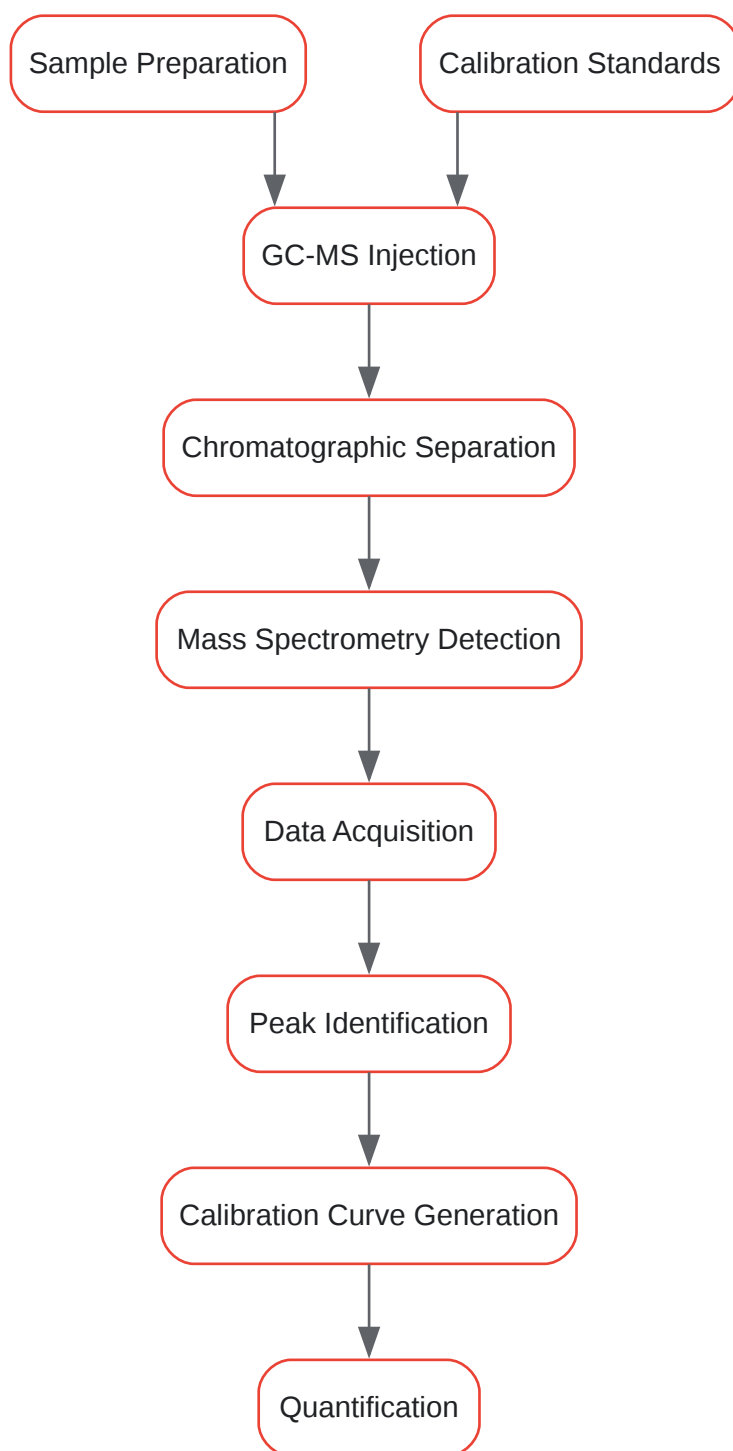
Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for volatile and semi-volatile compounds (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - Accurately weigh the sample containing **2-Undecyloxirane**.
 - Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known final concentration.
 - If necessary, perform a derivatization step to improve volatility and thermal stability, although this is not always required for long-chain epoxides.
- Calibration Standards:
 - Prepare a stock solution of a certified reference standard of 1,2-Epoxytridecane in the same solvent used for the sample.
 - Perform serial dilutions to create a series of calibration standards of known concentrations.
- GC-MS Analysis:
 - Inject a fixed volume of the sample and each calibration standard into the GC-MS system.
 - Use an appropriate temperature program for the GC oven to ensure good separation of the analyte from other matrix components.

- Operate the mass spectrometer in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.
- Data Analysis:
 - Identify the peak corresponding to **2-Undecyloxirane** based on its retention time and mass spectrum.
 - Generate a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.
 - Determine the concentration of **2-Undecyloxirane** in the sample by interpolating its peak area on the calibration curve.



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Workflow for GC-MS Quantitative Analysis

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic potential of a compound on cultured cancer cells.

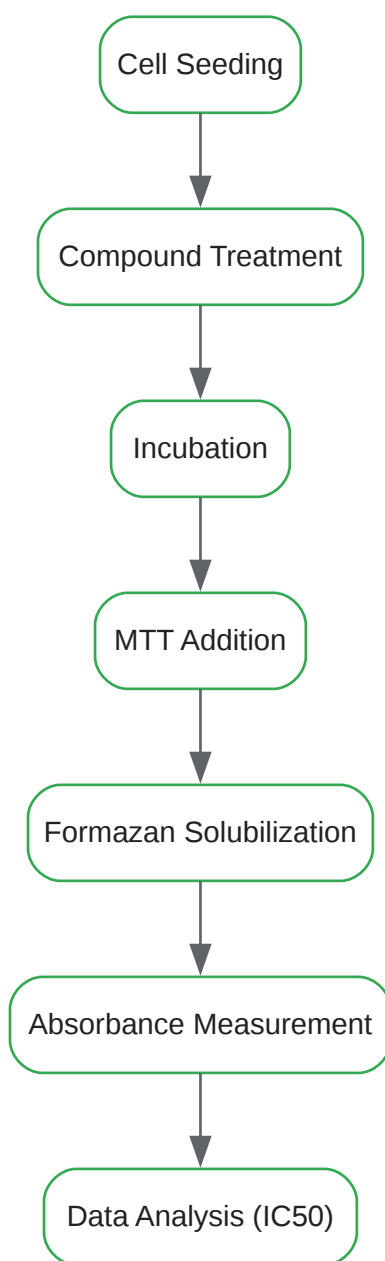
Materials:

- Human cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium
- **2-Undecyloxirane**
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Prepare a stock solution of **2-Undecyloxirane** in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.



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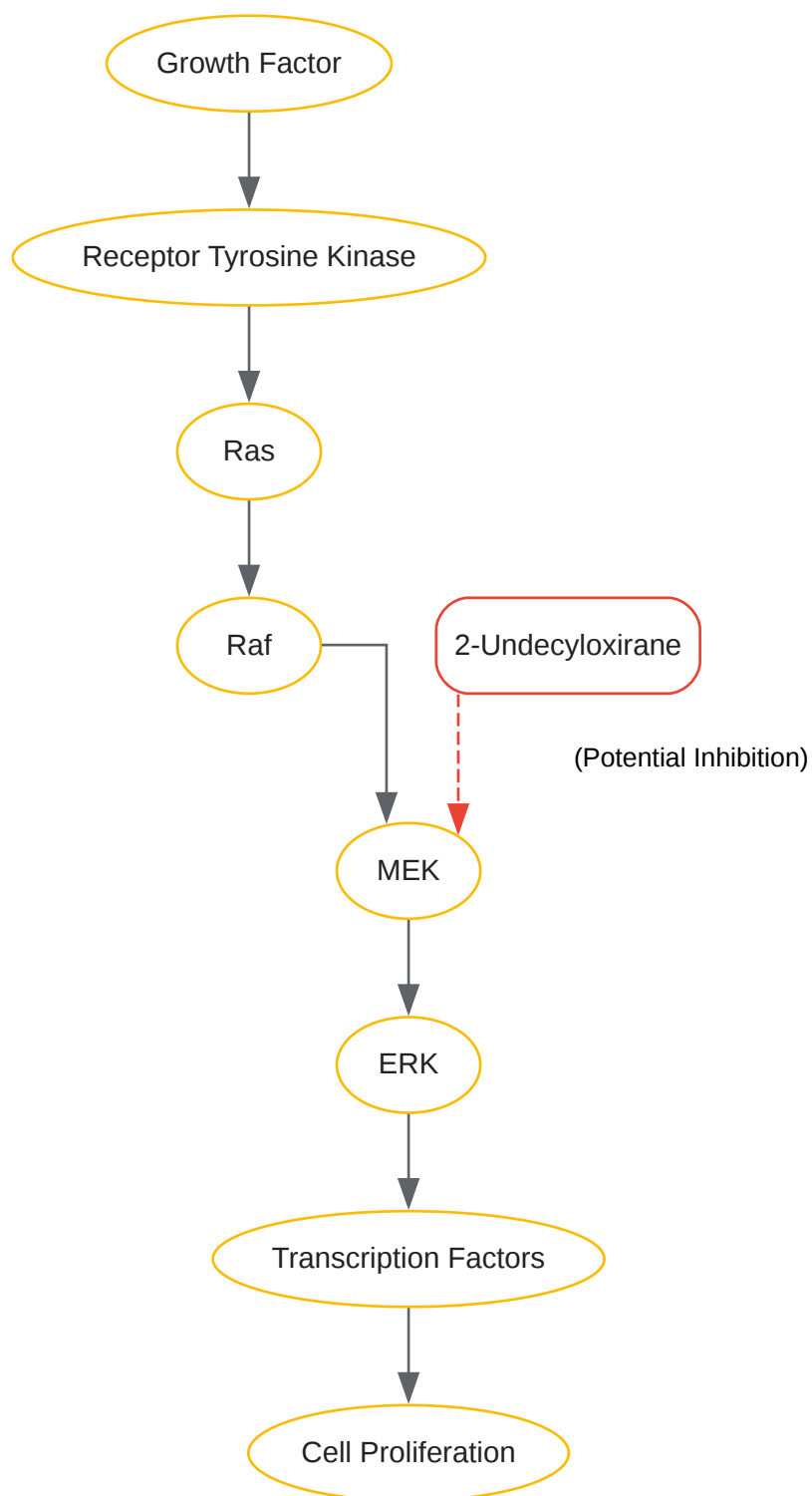
Workflow for MTT Cytotoxicity Assay

Potential Signaling Pathways in Cancer (Hypothetical)

While no specific studies have elucidated the mechanism of action of **2-Undecyloxirane**, its epoxide functionality suggests potential interactions with key signaling pathways implicated in cancer. The high reactivity of the epoxide ring allows for covalent modification of nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. Such modifications could alter protein function and disrupt cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Key proteins in this pathway, such as MEK and ERK, contain cysteine residues in their catalytic domains that could be potential targets for alkylation by an epoxide. Inhibition of this pathway could lead to reduced cancer cell proliferation.



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Hypothetical Interaction with MAPK Pathway

PI3K/Akt/mTOR Pathway:

This pathway is another critical regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. The protein kinase Akt, a central node in this pathway, could be a target for **2-Undecyloxirane**. Covalent modification of Akt could inhibit its kinase activity, leading to apoptosis of cancer cells.

Conclusion

2-Undecyloxirane and its related long-chain epoxides represent a class of compounds with potential applications in organic synthesis and drug discovery. While specific experimental data for **2-Undecyloxirane** is currently scarce, this guide provides a framework for its synthesis, analysis, and biological evaluation based on established methodologies for similar compounds. The high reactivity of the epoxide functional group suggests a potential for interaction with various biological targets, including key proteins in cancer-related signaling pathways. Further research is warranted to fully elucidate the chemical and biological properties of **2-Undecyloxirane** and to explore its potential as a therapeutic agent or a tool for chemical biology. The protocols and workflows presented herein can serve as a valuable resource for researchers embarking on the study of this and other long-chain epoxides.

- To cite this document: BenchChem. [2-Undecyloxirane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156488#synonyms-and-alternative-names-for-2-undecyloxirane>]

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